molecular formula C14H13N3S B3796637 2-[3-(1-Ethylpyrazol-3-yl)phenyl]-1,3-thiazole

2-[3-(1-Ethylpyrazol-3-yl)phenyl]-1,3-thiazole

Cat. No.: B3796637
M. Wt: 255.34 g/mol
InChI Key: NOIAAEVOIUOEGY-UHFFFAOYSA-N
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Description

2-[3-(1-Ethylpyrazol-3-yl)phenyl]-1,3-thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the structure can contribute to a variety of chemical properties and reactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Ethylpyrazol-3-yl)phenyl]-1,3-thiazole typically involves the formation of the pyrazole and thiazole rings through cyclization reactions. One common method involves the reaction of 3-(1-ethylpyrazol-3-yl)benzaldehyde with thioamide under acidic conditions to promote cyclization and form the thiazole ring .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the specific requirements of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Ethylpyrazol-3-yl)phenyl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[3-(1-Ethylpyrazol-3-yl)phenyl]-1,3-thiazole has a range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential biological activities can be explored for therapeutic applications, including as a lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-[3-(1-Ethylpyrazol-3-yl)phenyl]-1,3-thiazole exerts its effects can vary depending on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can include binding to active sites, inhibiting enzyme activity, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

  • 2-[3-(1-Methylpyrazol-3-yl)phenyl]-1,3-thiazole
  • 2-[3-(1-Propylpyrazol-3-yl)phenyl]-1,3-thiazole
  • 2-[3-(1-Butylpyrazol-3-yl)phenyl]-1,3-thiazole

Uniqueness

What sets 2-[3-(1-Ethylpyrazol-3-yl)phenyl]-1,3-thiazole apart from these similar compounds is the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The ethyl group may confer different steric and electronic properties compared to other alkyl groups, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

2-[3-(1-ethylpyrazol-3-yl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-2-17-8-6-13(16-17)11-4-3-5-12(10-11)14-15-7-9-18-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIAAEVOIUOEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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